2-(Cyclohexyloxy)-5-hydroxy-N,N-dimethylbenzamide
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Overview
Description
2-(Cyclohexyloxy)-5-hydroxy-N,N-dimethylbenzamide is an organic compound characterized by its unique structure, which includes a cyclohexyloxy group, a hydroxy group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-5-hydroxy-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-hydroxy-N,N-dimethylbenzamide with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-5-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyclohexyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(Cyclohexyloxy)-5-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 2-(Cyclohexyloxy)-5-hydroxy-N,N-dimethylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(Cyclohexyloxy)-5-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy group can form hydrogen bonds with amino acid residues in the enzyme, while the cyclohexyloxy group provides hydrophobic interactions that enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylbenzamide
- 2-(Cyclohexyloxy)-5-methoxy-N,N-dimethylbenzamide
- 2-(Cyclohexyloxy)-5-hydroxy-N,N-diethylbenzamide
Uniqueness
2-(Cyclohexyloxy)-5-hydroxy-N,N-dimethylbenzamide is unique due to the specific positioning of the hydroxy and cyclohexyloxy groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H21NO3 |
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Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-cyclohexyloxy-5-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H21NO3/c1-16(2)15(18)13-10-11(17)8-9-14(13)19-12-6-4-3-5-7-12/h8-10,12,17H,3-7H2,1-2H3 |
InChI Key |
GAFDHNJRDIRRQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
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